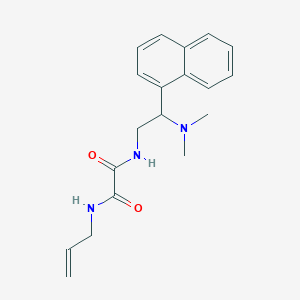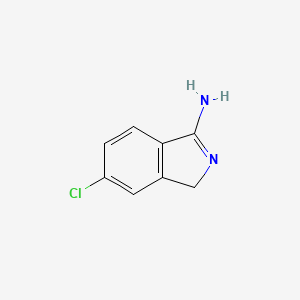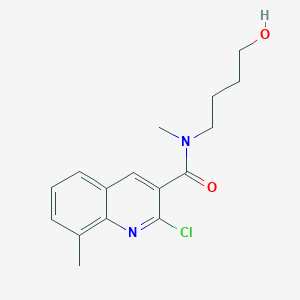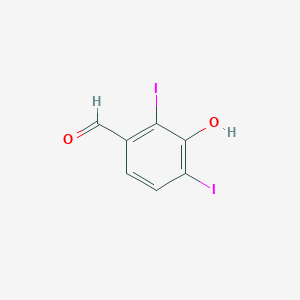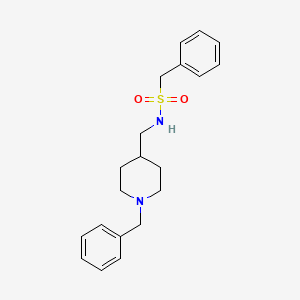
N-((1-benzylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((1-benzylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide seems to be a complex organic compound. It likely contains a benzylpiperidine group, which is common in many pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound was not found, a related compound, N’- (1-benzylpiperidin-4-yl)acetohydrazide, was synthesized as part of a study into new Fentanyl-derived opioid compounds . The synthesis involved acetylhydrazide and 1- (phenylmethyl)-piperidin-4-one .Scientific Research Applications
Chemical Structure and Synthesis
The structure of related sulfonamide compounds, such as N‐(4‐Nitrophenyl)methanesulfonamide, shares similarities with N-phenylmethanesulfonamide derivatives, showcasing the importance of geometric parameters and the potential for biological activity due to the presence of amide hydrogen atoms available for receptor molecule interaction (Gowda, Foro, & Fuess, 2007).
Prodrug Development
Research into N-methylsulfonamides explores their potential as prodrug forms for sulfonamide groups found in therapeutic agents, such as carbonic anhydrase inhibitors. These studies highlight the kinetics of hydrolysis and the generation of parent sulfonamides, providing a pathway for developing more effective drug delivery mechanisms (Larsen, Bundgaard, & Lee, 1988).
Pharmacological Activity
The cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrates the potential for selective class III agents, indicating the importance of the sulfonamide group in developing therapeutic compounds (Morgan et al., 1990).
Bioconversion and Metabolism
Studies on biaryl-bis-sulfonamide compounds, like LY451395, emphasize their metabolism and the use of microbial-based systems to produce mammalian metabolites for structural characterization. This research underlines the compound's pharmacological potential and the utility of microbial systems in drug metabolism studies (Zmijewski et al., 2006).
Antioxidant and Anti-Influenza Activity
The synthesis and characterization of aminomethanesulfonic acids and their derivatives, including their in vitro antioxidant activities and effects on influenza virus strains, showcase the potential therapeutic applications of sulfonamide derivatives in treating viral infections (Khoma et al., 2019).
Future Directions
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-25(24,17-20-9-5-2-6-10-20)21-15-18-11-13-22(14-12-18)16-19-7-3-1-4-8-19/h1-10,18,21H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQRLWJZEIIVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
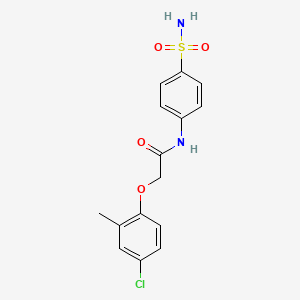

![(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2861463.png)
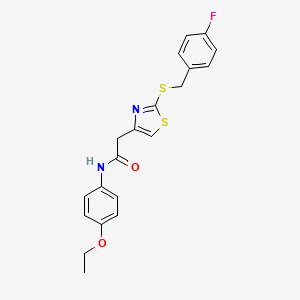
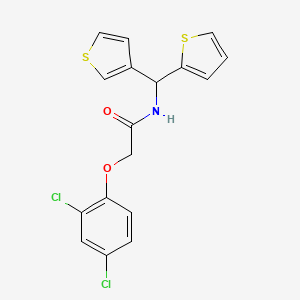

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2861468.png)
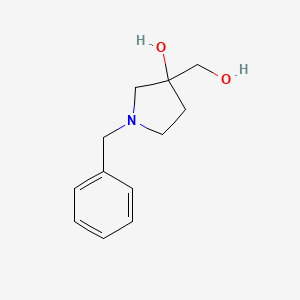
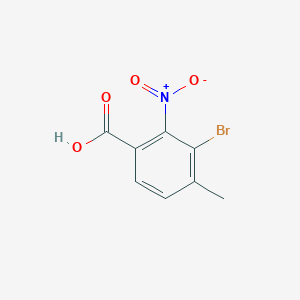
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)
